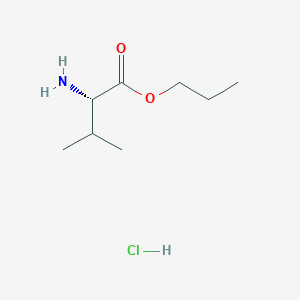

propyl (2S)-2-amino-3-methylbutanoate hydrochloride

Description

Properties

IUPAC Name |

propyl (2S)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-5-11-8(10)7(9)6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMSSNKDPCJKCP-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)[C@H](C(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (2S)-2-amino-3-methylbutanoate hydrochloride typically involves the esterification of (2S)-2-amino-3-methylbutanoic acid with propanol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The hydrochloride salt formation is usually achieved by bubbling hydrogen chloride gas through the ester solution.

Chemical Reactions Analysis

Types of Reactions

Propyl (2S)-2-amino-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Overview

Propyl (2S)-2-amino-3-methylbutanoate hydrochloride, a derivative of amino acids, has garnered significant attention in various scientific fields due to its unique chemical structure and potential applications. This compound serves as a versatile building block in organic synthesis and has implications in medicinal chemistry, biology, and industrial processes.

Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its structure allows for various chemical modifications, making it suitable for synthesizing complex molecules. The compound can undergo several reactions:

- Oxidation : It can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitution reactions can replace the ester group with other functional groups using reagents like sodium hydroxide.

Biological Studies

Research has indicated that this compound may play a role in metabolic pathways and enzyme interactions. It is being investigated for its potential effects on various biological systems, including:

- Metabolic Pathways : Its interactions with enzymes may influence metabolic processes.

- Therapeutic Uses : There is ongoing research into its potential as a precursor for drug development, particularly in creating prodrugs that enhance pharmacokinetic properties .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic applications. It may serve as a precursor in synthesizing pharmaceutical compounds, particularly those targeting specific biological pathways or diseases. The compound's ability to modify pharmacokinetic parameters makes it an attractive candidate for drug formulation studies .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its unique properties allow it to be employed in various industrial processes, including the manufacturing of agrochemicals and pharmaceuticals.

Case Studies

- Prodrug Development : A study explored the use of amino acid ester prodrugs, including derivatives similar to this compound, to improve pharmacokinetic parameters of existing drugs. The results indicated enhanced stability and bioavailability compared to their parent compounds .

- Enzyme Interaction Studies : Research involving this compound has focused on its interactions with specific enzymes involved in metabolic pathways. These studies aim to elucidate its role as a substrate or inhibitor, providing insights into its potential therapeutic uses .

Mechanism of Action

The mechanism of action of propyl (2S)-2-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Valganciclovir Hydrochloride

- Structure: Incorporates propyl (2S)-2-amino-3-methylbutanoate as part of a larger purine-based molecule.

- Molecular Formula : C₁₄H₂₂N₆O₅·HCl (MW: 390.82 g/mol) .

- Key Differences: Property Propyl (2S)-2-Amino-3-Methylbutanoate HCl Valganciclovir HCl Function Intermediate/ester component Prodrug (antiviral) Bioactivity None reported Active against CMV/HSV Solubility High (due to HCl salt) Moderate (complex structure) Valganciclovir’s antiviral activity arises from its hydrolysis to ganciclovir, where the ester linkage (provided by the target compound) enhances intestinal absorption .

Methyl (2S)-2-Amino-3,3-Dimethylbutanoate Hydrochloride

- Structure : Methyl ester variant with a geminal dimethyl group.

- Synthesis: Produced via reductive amination of methyl (2S)-2-amino-3,3-dimethylbutanoate with benzaldehyde and sodium triacetoxyborohydride .

Ethyl (2S)-2-Amino-3-(1-Methylcyclopropyl)Propanoate Hydrochloride

- Structure : Ethyl ester with a cyclopropyl substituent (CAS: 2940873-95-8).

- Molecular Formula: C₉H₁₈ClNO₂ (MW: 216.67 g/mol) .

- Key Differences: Property Propyl (2S)-2-Amino-3-Methylbutanoate HCl Ethyl (2S)-2-Amino-3-(1-Methylcyclopropyl)Propanoate HCl Substituent Linear methyl branch Cyclopropyl ring (increases lipophilicity) Ester Chain Length C₃ (propyl) C₂ (ethyl) The cyclopropyl group may confer metabolic stability but could limit solubility in aqueous systems .

Propyl (2S)-2-Aminopropanoate Hydrochloride

- Structure: Shorter carbon chain (propanoate vs. butanoate).

- Molecular Formula: C₅H₁₂ClNO₂ (MW: 167.64 g/mol) .

- Key Differences: Property Propyl (2S)-2-Amino-3-Methylbutanoate HCl Propyl (2S)-2-Aminopropanoate HCl Carbon Chain 4-carbon (butanoate) 3-carbon (propanoate) Branching 3-Methyl None The absence of a methyl branch in the propanoate analog likely reduces steric effects, making it more susceptible to enzymatic cleavage .

Biological Activity

Propyl (2S)-2-amino-3-methylbutanoate hydrochloride, also known by its CAS number 346635-40-3, is a chemical compound with potential applications in various fields, including biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : Propyl (2S)-2-amino-3-methylbutanoate; hydrochloride

- Molecular Formula : C8H17ClN2O2

- Molecular Weight : 194.68 g/mol

This compound acts primarily by interacting with specific enzymes and receptors in metabolic pathways. It may serve as a substrate or inhibitor, influencing biochemical processes such as amino acid metabolism and neurotransmitter synthesis. This compound's unique propyl ester group enhances its reactivity and potential interactions with biological targets .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been shown to modulate the activity of various enzymes involved in metabolic pathways, potentially affecting energy metabolism and amino acid biosynthesis.

- Neurotransmitter Synthesis : It may influence the synthesis of neurotransmitters, suggesting a role in neurological function and potential implications for neuropharmacology .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Modulation | Influences metabolic enzyme activity |

| Neurotransmitter Synthesis | Potential role in neurotransmitter production |

| Antioxidant Properties | Exhibits some antioxidant activity in vitro |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Metabolic Pathways :

- Researchers examined the compound's effect on amino acid metabolism in liver cells. The results indicated that it significantly enhanced the activity of transaminases, which are crucial for amino acid conversion and energy production.

- Neuropharmacological Effects :

- Antioxidant Activity Assessment :

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Pharmacological Potential : The compound is being explored as a precursor for drug development due to its ability to modulate key biochemical pathways related to metabolism and neurochemistry .

- Safety Profile : Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses, making it a candidate for further pharmacological exploration .

Q & A

Q. What are the optimal conditions for synthesizing propyl (2S)-2-amino-3-methylbutanoate hydrochloride to maximize yield and purity?

Methodological Answer: Synthesis optimization often involves selecting coupling reagents and controlling reaction parameters. For example, peptide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) with 1-hydroxybenzotriazole (HOBt) are effective for amide bond formation, achieving yields >80% under mild conditions . Temperature control (e.g., room temperature stirring) and solvent selection (e.g., dioxane for acid-sensitive reactions) are critical. Post-synthesis purification via reduced-pressure distillation or recrystallization can enhance purity. Monitor reaction progress using TLC or HPLC to terminate reactions at optimal conversion points .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical integrity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry. For instance, in DMSO-d can resolve chiral centers via splitting patterns (e.g., δ 3.79 ppm for methyl ester protons) and coupling constants. identifies carbonyl and chiral carbon environments. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak®) with UV detection at 210 nm can separate enantiomers, validated against reference standards . Mass spectrometry (ESI-MS) confirms molecular weight and salt form (e.g., HCl adduct at m/z 390.82) .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

Methodological Answer: Solubility profiling in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) is conducted via gravimetric analysis. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. For hygroscopic compounds, storage in desiccators with silica gel is recommended to prevent hydrolysis. Precautionary measures from safety data sheets (e.g., avoiding moisture, using inert atmospheres) are critical for handling .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported synthetic yields when using different coupling reagents?

Methodological Answer: Discrepancies often arise from reagent reactivity or side reactions. Systematic comparison of coupling agents (e.g., EDC·HCl vs. DCC) under identical conditions (solvent, temperature, molar ratios) is advised. For example, EDC·HCl with HOBt minimizes racemization in peptide synthesis, while DCC may form insoluble urea byproducts. Kinetic studies (e.g., in situ FTIR monitoring) identify intermediate formation rates. Reagent purity (>98%) and anhydrous conditions are essential to mitigate variability .

Q. How to address the hygroscopic nature of the compound during storage and handling in experimental protocols?

Methodological Answer: Hygroscopicity can be mitigated by lyophilizing the compound into a stable powder and storing it under argon in sealed vials. Use gloveboxes with <5% humidity for weighing. Pre-drying solvents (e.g., molecular sieves in DMSO) prevents hydration. For long-term stability, conduct thermogravimetric analysis (TGA) to determine moisture absorption thresholds and optimize packaging (e.g., double-layered aluminized bags) .

Q. What advanced analytical approaches are recommended for detecting enantiomeric impurities in the compound?

Methodological Answer: Chiral derivatization with Marfey’s reagent (FDAA) followed by LC-MS/MS enables detection of enantiomeric impurities down to 0.1%. Circular Dichroism (CD) spectroscopy provides complementary data on optical activity. X-ray crystallography resolves absolute configuration but requires high-purity crystals. Cross-validate results with certified reference materials listed in pharmacopeial standards (e.g., EP/JP monographs) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in literature for this compound?

Methodological Answer: Contradictions may stem from polymorphic forms or measurement protocols. Characterize polymorphs via XRPD and DSC to correlate solubility with crystal structure. Standardize solubility assays (e.g., shake-flask method at 25°C) using USP buffers. Report solvent lot numbers and purity, as residual water in DMSO can skew results. Meta-analyses of published data should account for measurement techniques (e.g., nephelometry vs. HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.